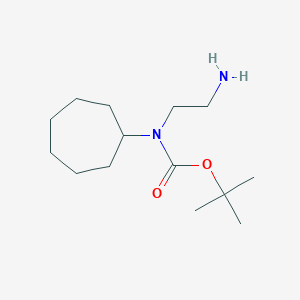

tert-butyl N-(2-aminoethyl)-N-cycloheptylcarbamate

説明

N-Boc-ethylenediamine, also known as tert-Butyl N-(2-aminoethyl)carbamate, is a mono-protected derivative of ethylenediamine . It is used in the synthesis of thyronamine derivatives and in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide . It is also used in both oligonucleotide and peptide synthesis .

Molecular Structure Analysis

The linear formula of N-Boc-ethylenediamine is (CH3)3COCONHCH2CH2NH2 . Its molecular weight is 160.21 . The SMILES string representation is NCCNC(OC©©C)=O .Physical and Chemical Properties Analysis

N-Boc-ethylenediamine is a liquid at 20 degrees Celsius . It has a refractive index of 1.458 and a density of 1.012 g/mL at 20 °C . It has a boiling point of 72-80 °C/0.1 mmHg .科学的研究の応用

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines are highly versatile intermediates for the asymmetric synthesis of amines. They are prepared in high yields and activate the imines for the addition of diverse classes of nucleophiles. This methodology enables the efficient synthesis of a wide range of highly enantioenriched amines, demonstrating the utility of tert-butyl groups in facilitating stereoselective organic transformations (Ellman, Owens, & Tang, 2002).

Foldamer Research

The compound tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate, a precursor in foldamer research, highlights the role of tert-butyl carbamate derivatives in the study of new classes of foldamers based on aza/α-dipeptide oligomerization. This research demonstrates the compound's significance in structural biology and peptide research (Abbas et al., 2009).

Modulation of Drug Properties

The incorporation of tert-butyl groups in bioactive compounds often results in modulation of their physicochemical properties, such as lipophilicity and metabolic stability. Comparative studies of drug analogues with tert-butyl and other substituents shed light on strategies for improving drug discovery and development processes (Westphal et al., 2015).

Metalation and Alkylation Studies

Tert-butyl carbamate derivatives of aminomethyltrialkylsilanes have been studied for their ability to undergo metalation between nitrogen and silicon. This process is followed by efficient reaction with various electrophiles, showcasing the compound's relevance in synthetic organic chemistry (Sieburth, Somers, & O'hare, 1996).

Atmospheric CO2 Fixation

A study demonstrates the cyclizative atmospheric CO2 fixation by unsaturated amines to efficiently lead to cyclic carbamates bearing an iodomethyl group, using tert-butyl hypoiodite. This application signifies the compound's potential in environmental chemistry and green synthesis approaches (Takeda et al., 2012).

Chemosensors for Acid Vapors

Research on benzothizole modified tert-butyl carbazole derivatives for the detection of volatile acid vapors highlights the role of tert-butyl carbamate derivatives in materials science, particularly in the development of chemosensors. This study emphasizes the importance of tert-butyl groups in facilitating the formation of organogels used as sensory materials (Sun et al., 2015).

Safety and Hazards

N-Boc-ethylenediamine is classified as Skin Corr. 1B under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

特性

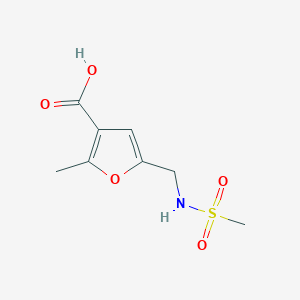

IUPAC Name |

tert-butyl N-(2-aminoethyl)-N-cycloheptylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16(11-10-15)12-8-6-4-5-7-9-12/h12H,4-11,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRXVRQNXPSDOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCN)C1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1531148.png)

![Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B1531151.png)

![5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1531163.png)

![Methyl 4-({[1-(ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoate](/img/structure/B1531165.png)

![2,2,2-trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1531170.png)